2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate
Overview
Description
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their diverse chemical properties and applications. This compound, in particular, may have unique properties due to the presence of both nitro and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate typically involves esterification reactions. One possible route is the reaction between 3-hydroxynaphthalene-2-carboxylic acid and 2-(4-Methyl-3-nitrophenyl)-2-oxoethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction completion. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Reduction of Nitro Group: Formation of 2-(4-Methyl-3-aminophenyl)-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate.
Oxidation of Hydroxyl Group: Formation of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-oxonaphthalene-2-carboxylate.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology
Medicine
The compound might be explored for its pharmacological properties, especially if derivatives exhibit biological activity.
Industry
In the industrial sector, this compound could be used in the manufacture of dyes, pigments, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used in a biological context, it might interact with enzymes or receptors through its functional groups, leading to a biological response. The nitro group could be involved in redox reactions, while the ester group might undergo hydrolysis under physiological conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl benzoate
- 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-hydroxybenzoate
Uniqueness
The presence of both a nitro group and a hydroxyl group in 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate makes it unique compared to other esters. These functional groups can participate in a variety of chemical reactions, potentially leading to diverse applications in different fields.
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-12-6-7-15(9-17(12)21(25)26)19(23)11-27-20(24)16-8-13-4-2-3-5-14(13)10-18(16)22/h2-10,22H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXKLPRWKVNGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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